molecular formula C16H12O5 B1668236 Calycosin CAS No. 20575-57-9

Calycosin

Cat. No.: B1668236
CAS No.: 20575-57-9
M. Wt: 284.26 g/mol
InChI Key: ZZAJQOPSWWVMBI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Calycosin, a bioactive isoflavonoid, has been found to interact with several targets. The network pharmacology data identified potential targets of this compound including tumor protein p53 (TP53), protein kinase B (AKT1), vascular endothelial growth factor A (VEGFA), interleukin 6, tumor necrosis factor (TNF), and mitogen-activated protein kinase 1 (MAPK1) . These targets play crucial roles in various biological processes such as cell proliferation, inflammation, and cellular metabolism .

Mode of Action

This compound interacts with its targets to exert its therapeutic effects. For instance, molecular docking analysis indicated the binding efficacy of this compound with three of the targets, namely TP53, AKT1, and VEGFA . It has been shown to inhibit cell viability and increase the level of apoptosis in acute myelocytic leukemia cells . Furthermore, this compound treatment activated AMPK/mTOR signaling to induce initiation of autophagy .

Biochemical Pathways

This compound affects several biochemical pathways. The anti-inflammatory actions of this compound were primarily through suppression of the toll-like receptor, PI3K-AKT, TNF, MAPK, and VEGF signaling pathways . It also induced ferroptosis by SLC7A11 through the PI3K/Akt pathway in acute myelocytic leukemia . Moreover, it suppressed melanogenesis through the downregulation of PKA/CREB and p38 MAPK signaling pathways .

Pharmacokinetics

It has been suggested that intestinal glucuronidation, prior to hepatic glucuronidation, plays a key role in the low circulating levels of this compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to have multiple therapeutic effects. For instance, it ameliorates osteoarthritis by regulating the imbalance between chondrocyte synthesis and catabolism . It also exhibits anti-inflammatory action and has been shown to significantly improve cartilage damage . In addition, it has potential pharmaceutical properties in the treatment of tumors, inflammation, stroke, and cardiovascular diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the physiological condition of the organism, such as the state of the immune system . .

Biochemical Analysis

Biochemical Properties

Calycosin interacts with several biomolecules and plays a significant role in biochemical reactions. It exhibits anti-oxidant properties, which are beneficial for neuroprotection .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported to inhibit melanogenesis . This anti-melanogenic effect was accompanied by decreased expression levels of microphthalmia-associated transcription factor (MITF), a key protein controlling melanin synthesis, and its target genes tyrosinase and tyrosinase-related protein-2 (TRP-2) in this compound-treated cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to block signaling pathways mediated by cAMP response element-binding protein (CREB) and p38 MAP kinase . The protein kinase A (PKA) inhibitor H-89 and p38 inhibitor SB203580 validated the premise that this compound inhibits melanin synthesis and tyrosinase activity by regulating the PKA/CREB and p38 MAPK signaling pathways .

Temporal Effects in Laboratory Settings

Its anti-melanogenic and neuroprotective effects have been consistently observed in various studies .

Dosage Effects in Animal Models

Its anti-melanogenic efficacy was manifested by its ability to suppress body pigmentation and tyrosinase activity in zebrafish embryos .

Metabolic Pathways

It has been found to affect the PKA/CREB and p38 MAPK signaling pathways .

Transport and Distribution

It has been found to affect the localization and accumulation of MITF, a key protein controlling melanin synthesis .

Subcellular Localization

It has been found to affect the localization and accumulation of MITF, a key protein controlling melanin synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calycosin can be synthesized from formononetin through a hydroxylation reaction. Isoflavone 3’-hydroxylase catalyzes the conversion of formononetin to this compound using NADPH, H+, and O2 . The reaction conditions typically involve maintaining a controlled environment to ensure the enzyme’s activity and stability.

Industrial Production Methods

Industrial production of this compound often involves hydrolytic extraction from Astragalus membranaceus. The process includes using 100% ethanol and 2.5 mol/L hydrochloric acid, with a solid-to-liquid ratio of 1:40, extracted for 2 hours . High-speed countercurrent chromatography is then employed to purify the compound, achieving a purity of 95.8% and a recovery rate of 85.9% .

Chemical Reactions Analysis

Types of Reactions

Calycosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various hydroxylated, methoxylated, and other substituted derivatives of this compound, each with unique biological activities.

Scientific Research Applications

Calycosin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Formononetin: A precursor to calycosin, also an isoflavone with similar biological activities.

    Daidzein: Another isoflavone with anti-inflammatory and antioxidant properties.

    Genistein: Known for its anti-cancer and antioxidant effects.

Uniqueness of this compound

This compound stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities. Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic research .

Properties

IUPAC Name

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJQOPSWWVMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174580
Record name Calycosin
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Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In methanol, 1 mg/mL, clear, colorless
Record name Calycosin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... The present study was designed to explore the therapeutic effect of calycosin, an active component from A. radix, on AGEs-induced macrophages infiltration in HUVECs. ...Transwell HUVEC-macrophage co-culture system was established to evaluate macrophage migration and adhesion. Immunocytochemistry was applied to examine TGF-beta1, ICAM-1 and RAGE protein expressions; real-time PCR was carried out to determine mRNA expression of TGF-beta1, ICAM-1 and RAGE. Immunofluorescence was carried out to observe estrogen receptor-alpha, ICAM-1, RAGE expression and the phosphorylation status of ERK1/2 and NF-kappaB. Calycosin significantly reduced AGEs-induced macrophage migration and adhesion to HUVEC. Pre-treatment with calycosin strikingly down-regulated HUVEC TGF-beta1, ICAM-1 and RAGE expressions in both protein and mRNA levels. Furthermore, calycosin incubation significantly increased estrogen receptor expression and reversed AGEs-induced ERK1/2 and NF-kappaB phosphorylation and nuclear translocation in HUVEC, and this effect of calycosin could be inhibited by estrogen receptor inhibitor, ICI182780. These findings suggest that calycosin can reduce AGEs-induced macrophage migration and adhesion to endothelial cells and relieve the local inflammation; furthermore, this effect was via estrogen receptor-ERK1/2-NF-kappaB pathway.
Record name Calycosin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS No.

20575-57-9
Record name Calycosin
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Record name Calycosin
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Record name Calycosin
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Record name 20575-57-9
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Record name CALYCOSIN
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Record name Calycosin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does calycosin exert its anti-tumor effects?

A1: this compound exhibits anti-tumor effects via various mechanisms, including:

  • Induction of apoptosis: this compound has been shown to promote apoptosis in different cancer cell lines, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This apoptotic effect is often associated with the modulation of Bcl-2 family proteins, caspases, and mitochondrial pathways.
  • Inhibition of cell proliferation: this compound can suppress the proliferation of various cancer cells, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This anti-proliferative effect is often linked to cell cycle arrest and the downregulation of proliferation-related signaling pathways.
  • Suppression of migration and invasion: this compound has been reported to inhibit the migration and invasion of breast cancer cells [], potentially by downregulating Foxp3 expression and its downstream targets, VEGF and MMP-9.
  • Modulation of specific signaling pathways: this compound has been shown to modulate several key signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR pathway [, ], MAPK pathway [, ], and NF-κB pathway [, , ].

Q2: How does this compound interact with estrogen receptors?

A2: this compound displays selective binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) []. Its actions can be estrogenic or anti-estrogenic depending on its concentration and the cellular context.

Q3: Does this compound impact oxidative stress?

A3: Yes, this compound has demonstrated antioxidant properties in various experimental models. It can protect against oxidative stress-induced cell death in cardiomyocytes [], astrocytes [], and renal tubular cells []. This protective effect is often associated with the activation of the Nrf2/HO-1 signaling pathway.

Q4: How does this compound affect angiogenesis?

A4: this compound has been shown to promote angiogenesis in human umbilical vein endothelial cells and zebrafish embryos []. This pro-angiogenic effect is mediated, at least in part, through the upregulation of VEGF, VEGFR1, and VEGFR2 expression, as well as the activation of the MAPK signaling pathway.

Q5: Does this compound impact inflammation?

A5: Yes, this compound exhibits anti-inflammatory effects in various experimental models, including allergic inflammation [], colitis [], and meningitis [, ]. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H12O5, and its molecular weight is 284.26 g/mol.

Q7: How does cerebral ischemia-reperfusion injury affect the pharmacokinetics of this compound?

A7: In a rat model of cerebral ischemia-reperfusion injury, this compound levels were found to be elevated in both blood and brain tissue following administration of Huangqi Guizhi Wuwu Decoction, a traditional Chinese medicine formula containing this compound [, ]. This suggests that cerebral ischemia-reperfusion injury may alter the distribution and elimination of this compound.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various in vitro models have been employed to investigate the biological activities of this compound, including:

  • Cancer cell lines: Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, SK-BR-3) [, , , , ], lung cancer cell lines (CL1-0, CL1-0 GEMR) [], gastric cancer cell lines [], osteosarcoma cell lines (MG-63, U2-OS, 143B) [, ], colorectal cancer cell line (HCT-116) [].
  • Primary cells: Primary bone marrow macrophages [], human umbilical vein endothelial cells (HUVECs) [], and neonatal rat cardiomyocytes [].

Q9: What animal models have been used to study the effects of this compound?

A9: The following animal models have been used to investigate the effects of this compound in vivo:

  • Rodent models of disease: Rats with cerebral ischemia-reperfusion injury [, ], mice with TNBS-induced colitis [], mice with Angiostrongylus cantonensis-induced parasitic meningitis [], mice with diabetic kidney disease [], and obese mice with perivascular adipose tissue dysfunction [].
  • Zebrafish embryos: Tg(fli1:EGFP) and Tg(fli1:nEGFP) transgenic zebrafish embryos have been used to study the effects of this compound on angiogenesis [].

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